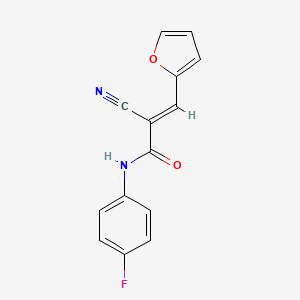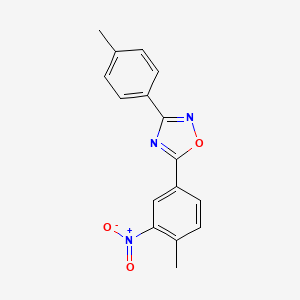![molecular formula C8H10N2O5 B5856898 1,4-dioxaspiro[4.5]decane-7,8,9-trione 7,9-dioxime](/img/structure/B5856898.png)
1,4-dioxaspiro[4.5]decane-7,8,9-trione 7,9-dioxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-dioxaspiro[4.5]decane-7,8,9-trione 7,9-dioxime is a chemical compound that has been used extensively in scientific research for its unique properties. It is a spirocyclic compound that contains two oxime groups and has been shown to have potential applications in a variety of fields, including medicine, agriculture, and materials science. In
Aplicaciones Científicas De Investigación
1,4-dioxaspiro[4.5]decane-7,8,9-trione 7,9-dioxime has been used extensively in scientific research for its unique properties. It has been shown to have potential applications in a variety of fields, including medicine, agriculture, and materials science. In medicine, this compound has been studied for its potential as an anticancer agent. It has also been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. In agriculture, this compound has been studied for its potential as a herbicide. In materials science, this compound has been studied for its potential use in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1,4-dioxaspiro[4.5]decane-7,8,9-trione 7,9-dioxime is not fully understood. However, it has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been shown to inhibit the activity of enzymes involved in the biosynthesis of bacterial and fungal cell walls, leading to their death.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In animal studies, this compound has been shown to have a low toxicity profile and does not appear to have any significant adverse effects on the liver or kidneys. It has also been shown to have a low potential for causing genetic mutations.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1,4-dioxaspiro[4.5]decane-7,8,9-trione 7,9-dioxime in lab experiments is its unique properties. It has been shown to have potential applications in a variety of fields, making it a valuable tool for researchers. However, one of the limitations of using this compound is its complex synthesis method, which can make it difficult and time-consuming to produce.
Direcciones Futuras
There are many potential future directions for research involving 1,4-dioxaspiro[4.5]decane-7,8,9-trione 7,9-dioxime. One area of interest is the development of new anticancer agents based on the structure of this compound. Another potential direction is the development of new antibiotics based on the antibacterial and antifungal properties of this compound. In addition, there is potential for the development of new materials with unique properties based on the spirocyclic structure of this compound. Overall, there is a great deal of potential for future research involving this compound.
Métodos De Síntesis
The synthesis of 1,4-dioxaspiro[4.5]decane-7,8,9-trione 7,9-dioxime is a complex process that involves several steps. One of the most common methods for synthesizing this compound is through the reaction of 1,4-dioxaspiro[4.5]decane-8,9-dione with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. This reaction results in the formation of this compound.
Propiedades
IUPAC Name |
(7Z,9Z)-7,9-bis(hydroxyimino)-1,4-dioxaspiro[4.5]decan-8-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O5/c11-7-5(9-12)3-8(4-6(7)10-13)14-1-2-15-8/h12-13H,1-4H2/b9-5-,10-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLZNRVCKVZYUKY-OZDSWYPASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(O1)CC(=NO)C(=O)C(=NO)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2(OC1)C/C(=N/O)/C(=O)/C(=N\O)/C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-chloro-N-{[(2-fluorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5856832.png)
![6-[(1-naphthylmethyl)thio]-9H-purin-2-amine](/img/structure/B5856835.png)
![1-{[(2,3-dimethylphenyl)amino]carbonothioyl}-4-piperidinecarboxamide](/img/structure/B5856839.png)


![2-isopropyl-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5856877.png)
![4-[3-(2-methoxyphenyl)-2-propen-1-yl]thiomorpholine](/img/structure/B5856883.png)
![N-(4-{[2-(4-ethylphenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B5856899.png)
![N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(2-pyridinylmethyl)glycinamide](/img/structure/B5856906.png)
![N-[(4-chlorophenyl)sulfonyl]-N-ethylglycine](/img/structure/B5856915.png)

![ethyl 2-[(trichloroacetyl)amino]benzoate](/img/structure/B5856924.png)
![3-phenyl-N-[2-(1-pyrrolidinyl)phenyl]acrylamide](/img/structure/B5856927.png)